molecular formula C15H30O3 B142831 Methyl 3-hydroxytetradecanoate CAS No. 55682-83-2

Methyl 3-hydroxytetradecanoate

Cat. No.: B142831
CAS No.: 55682-83-2
M. Wt: 258.40 g/mol
InChI Key: UOZZAMWODZQSOA-UHFFFAOYSA-N
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Description

Methyl 3-hydroxytetradecanoate, also known as methyl 3-hydroxy myristate, is an organic compound with the molecular formula C15H30O3 and a molecular weight of 258.3969 g/mol It is a methyl ester derivative of 3-hydroxytetradecanoic acid, a fatty acid commonly found in various natural sources

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-hydroxytetradecanoate can be synthesized through the enantioselective hydrolysis of racemic this compound using porcine pancreas lipase in an aqueous medium . The reaction conditions involve optimizing the weight ratio of substrate to lipase and the reaction time to achieve high enantiomeric excess. For instance, the resolution reaction with porcine pancreas lipase can afford ®-3-hydroxytetradecanoic acid with greater than 99% enantiomeric excess after 7 hours of incubation .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of biocatalytic processes due to their environmentally friendly nature. The use of lipase-catalyzed hydrolysis in aqueous media is a preferred method as it presents a green chemistry approach .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxytetradecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or alkane derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various esters or ethers.

Major Products: The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, esters, and ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-hydroxytetradecanoate has several scientific research applications:

Comparison with Similar Compounds

    3-Hydroxytetradecanoic acid: The parent compound of methyl 3-hydroxytetradecanoate.

    Methyl 3-hydroxyhexadecanoate: A similar methyl ester with a longer carbon chain.

    Methyl 3-hydroxyoctadecanoate: Another similar compound with an even longer carbon chain.

Uniqueness: this compound is unique due to its specific chain length and the presence of a hydroxyl group at the third carbon position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 3-hydroxytetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZZAMWODZQSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971039
Record name Methyl 3-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55682-83-2
Record name Tetradecanoic acid, 3-hydroxy-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-hydroxytetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Methyl 3-hydroxytetradecanoate and what is its significance in the context of the provided research?

A1: this compound is one of the twenty-nine bioactive compounds identified in the methanolic extract of Citrus aurantifolia (commonly known as Key lime) using Gas Chromatography-Mass Spectrometry (GC-MS) []. This research focused on analyzing the chemical composition of the extract and evaluating its antibacterial activity.

Q2: Has the potential antibacterial activity of this compound been specifically investigated in the provided research?

A2: While the research identified this compound within the Citrus aurantifolia extract, it primarily focused on the overall antibacterial activity of the complete extract rather than isolating the effects of individual compounds []. The study demonstrated that the Citrus aurantifolia extract exhibited antibacterial activity against various clinical pathogens, with the highest activity observed against Escherichia coli []. Further research is needed to determine the specific contribution of this compound to the observed antibacterial effects.

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